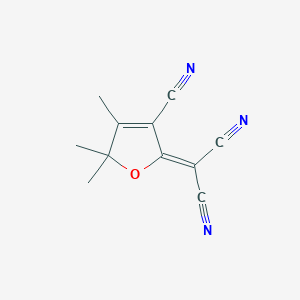

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Beschreibung

BenchChem offers high-quality 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMBQNOAWLPZPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433759 |

Source

|

| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171082-32-9 |

Source

|

| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile (TCF Acceptor)

Executive Summary

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile, commonly referred to in literature as the TCF acceptor (Tricyanofuran), represents a cornerstone moiety in the design of advanced organic chromophores. Distinguished by its hyper-electron-withdrawing capability, TCF is the functional "engine" in donor-

For researchers in drug development and cellular biology, TCF-based probes are critical tools. They enable the visualization of lipid droplets (LDs) and cellular viscosity changes associated with metabolic disorders and cancer, leveraging their Intramolecular Charge Transfer (ICT) properties to emit in the NIR window (650–900 nm), thus minimizing biological autofluorescence.

Chemical Architecture & Electronic Theory

The TCF molecule owes its utility to its rigid, planar furan ring substituted with three cyano groups. This architecture creates a profound dipole moment, facilitating the polarization of

The Mechanism of Intramolecular Charge Transfer (ICT)

In a typical D-

Figure 1: Mechanism of Action (D-

Caption: The flow of electron density in a TCF-based chromophore, leading to Intramolecular Charge Transfer (ICT).

Synthetic Methodology

The synthesis of the TCF acceptor is a critical competency. While commercially available, in-house synthesis allows for derivatization at the C-4 position for solubility adjustments. The standard protocol utilizes a Knoevenagel condensation followed by cyclization.

Reagents & Stoichiometry

-

Substrate: 3-hydroxy-3-methyl-2-butanone (1.0 eq)

-

Reagent: Malononitrile (2.0 - 2.2 eq)

-

Catalyst: Sodium Ethoxide (NaOEt) or Piperidine (cat. amount)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Protocol (Optimized One-Pot Method)

Safety Note: Malononitrile is toxic.[1] All operations must be performed in a fume hood.

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (6.6 g, 100 mmol) in anhydrous Ethanol (50 mL).

-

Catalysis: Add Sodium Ethoxide (0.5 eq) slowly at 0°C. The solution will turn slightly yellow/orange.

-

Addition: Dropwise add 3-hydroxy-3-methyl-2-butanone (5.1 g, 50 mmol) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature, then reflux (78°C) for 4–6 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1). The product spot will be UV-active and distinct from the starting ketone.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (200 mL) and acidify to pH ~3-4 with dilute HCl.

-

A precipitate should form. If oil forms, extract with Dichloromethane (DCM).

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, DCM/Hexane gradient).

-

Target Appearance: White to off-white crystalline solid.

-

Yield: Typically 60–75%.

-

Figure 2: Synthesis Workflow

Caption: Synthetic pathway for TCF acceptor via base-catalyzed condensation and cyclization.

Applications in Bio-Imaging & Drug Development

While TCF is an electronics component, its relevance to drug development lies in phenotypic screening probes .

Lipid Droplet (LD) Specific Probes

Abnormal accumulation of Lipid Droplets (LDs) is a hallmark of metabolic diseases and cancer aggressiveness. TCF-based fluorophores (e.g., LD-TCF) are lipophilic and "turn on" fluorescence only in non-polar environments (inside LDs), quenched in the aqueous cytosol.

-

Mechanism: The TCF acceptor induces a Twisted Intramolecular Charge Transfer (TICT) state.[2] In polar solvents (water), the excited state relaxes non-radiatively (dark). In viscous/non-polar media (lipids), rotation is restricted, and emission occurs.

-

Advantage: Deep tissue penetration due to NIR emission (>700 nm).

Quantitative Data: Solvatochromism

The following table illustrates the sensitivity of a typical TCF-based probe (TCF-Styryl derivative) to solvent polarity, validating its use as a polarity sensor.

| Solvent | Dielectric Constant ( | Stokes Shift (nm) | ||

| Toluene | 2.38 | 560 | 610 | 50 |

| Chloroform | 4.81 | 585 | 645 | 60 |

| Acetone | 20.7 | 595 | 710 | 115 |

| DMSO | 46.7 | 610 | 750 | 140 |

Note: Data represents a generic TCF-donor conjugate. Higher polarity leads to red-shifted emission (bathochromic shift).

Experimental Characterization

To validate the synthesis of the TCF core (C

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

-

1.65 (s, 6H, 2

-

2.35 (s, 3H, CH

-

Note: Absence of vinyl protons confirms the fully substituted furan ring.

-

1.65 (s, 6H, 2

Infrared Spectroscopy (IR)

-

Nitrile (C

N): Strong stretch at ~2220–2230 cm -

Alkene (C=C): Stretch at ~1600 cm

. -

Absence: No broad O-H stretch (indicates consumption of starting alcohol).

Physical Properties

-

Melting Point: 201–205°C

-

Appearance: White to pale yellow crystalline solid.

References

-

Liao, Y., et al. (2005).[4] "Design and Synthesis of Chromophores with Enhanced Electro-Optic Activities via High-Yield Hydrothermal Methods." Journal of the American Chemical Society. Link

-

Yang, Z., et al. (2013). "Recent advances in organic thermally stable nonlinear optical chromophores." Chemical Communications. Link

-

Wang, L., et al. (2021). "A Near-Infrared Tricyanofuran-Based Fluorophore Probe for Polarity Detection and Lipid Droplet Imaging." Molecules. Link

-

TCI Chemicals. "Product Specification: 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile." TCI Chemicals Catalog. Link

Sources

An In-depth Technical Guide to 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Introduction: Unveiling a Unique Cyano-Furan Scaffold

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a highly functionalized heterocyclic compound characterized by a furan core appended with multiple nitrile groups.[1] Its structure, featuring a conjugated system with strong electron-withdrawing cyano moieties, suggests its potential utility in materials science and as a scaffold in medicinal chemistry.[2] The furan nucleus is a prevalent motif in a wide array of biologically active compounds, exhibiting properties that span from antimicrobial and anti-inflammatory to anticancer activities.[3][4][5] This guide aims to provide a comprehensive technical overview of this compound, detailing its properties, a proposed synthetic route, and potential avenues for its application, particularly for researchers in drug discovery and materials science.

Physicochemical and Structural Properties

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is commercially available as a white to light yellow crystalline powder.[6] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | [1] |

| Synonyms | 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile, 3-Cyano-2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran | [1] |

| CAS Number | 171082-32-9 | [1] |

| Molecular Formula | C₁₁H₉N₃O | [6] |

| Molecular Weight | 199.21 g/mol | [7] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 201.0 - 205.0 °C | [1] |

| Purity | Typically >97% | [6] |

Spectroscopic Profile (Predicted)

While detailed experimental spectroscopic data for this specific compound is not widely published, the following are the expected characteristic signals based on its structure:

-

¹H-NMR: The proton NMR spectrum is expected to show singlets for the two gem-dimethyl groups at the C5 position of the furan ring and a singlet for the methyl group at the C4 position. The chemical shifts would likely be in the aliphatic region.

-

¹³C-NMR: The carbon NMR would reveal signals for the methyl carbons, the quaternary C5 carbon, the olefinic carbons of the furan ring and the exocyclic double bond, and the carbons of the three nitrile groups. The nitrile carbons would appear in the characteristic downfield region.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum would be dominated by strong, sharp absorption bands characteristic of the nitrile (C≡N) stretching vibrations, typically in the range of 2200-2260 cm⁻¹. Other key signals would include C=C stretching from the furan ring and the exocyclic double bond, and C-H stretching and bending vibrations from the methyl groups.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 199.21. Fragmentation patterns would likely involve the loss of methyl and cyano groups.

Synthesis of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile: A Proposed Experimental Protocol

Step 1: Synthesis of the Precursor, 3,4,5-Trimethyl-2(5H)-furanone

The synthesis of the furanone precursor can be achieved from 2,3-dimethylmaleic anhydride.[9]

Reaction:

A proposed synthesis of the furanone precursor.

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,3-dimethylmaleic anhydride dissolved in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).

-

Grignard/Organolithium Addition: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Methyllithium (or methylmagnesium bromide) is added dropwise from the dropping funnel. The reaction is stirred at this temperature for a specified time to allow for the nucleophilic addition to one of the carbonyl groups.

-

Reduction: Following the addition, a reducing agent such as sodium borohydride (NaBH₄) is added to the reaction mixture to reduce the intermediate lactol to the desired furanone.

-

Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 3,4,5-trimethyl-2(5H)-furanone.

Step 2: Knoevenagel Condensation to Yield the Final Product

The final step is a Knoevenagel condensation of the furanone precursor with malononitrile.[10]

Reaction:

Proposed Knoevenagel condensation to the target compound.

Methodology:

-

Reaction Setup: A round-bottom flask is charged with 3,4,5-trimethyl-2(5H)-furanone, malononitrile, and a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition: A basic catalyst, such as piperidine or triethylamine, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and catalyst.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford the final product as a crystalline solid.

Potential Applications in Research and Development

While specific applications for 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile are not extensively documented, its chemical structure suggests potential utility in several areas of research.

Materials Science: A Building Block for Nonlinear Optical (NLO) Materials

The molecule possesses a classic "push-pull" electronic structure, although in this case, it is more of a "pull-pull" system with multiple electron-withdrawing groups. The conjugated furan ring system and the strongly electron-accepting dicyanomethylene and cyano groups make it a candidate for incorporation into nonlinear optical (NLO) materials.[2] Such materials are of interest for applications in telecommunications, optical data storage, and processing.

Structural features and potential applications.

Drug Development: A Scaffold for Bioactive Molecules

Furan-containing compounds are known to possess a wide range of biological activities.[3][4][5] The introduction of nitrile groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Nitriles are found in numerous FDA-approved drugs and can act as bioisosteres for other functional groups, participate in hydrogen bonding, and contribute to target binding affinity.[2] Given the prevalence of the furan scaffold in medicinally active compounds, this molecule could serve as a starting point for the synthesis of novel therapeutic agents. Areas of potential investigation could include its evaluation for:

-

Anticancer Activity: Many heterocyclic compounds with cyano groups exhibit cytotoxic effects against cancer cell lines.

-

Antimicrobial Properties: The furan nucleus is a key component of several antibacterial and antifungal drugs.

-

Enzyme Inhibition: The electron-deficient nature of the molecule could make it a candidate for inhibiting certain enzymes through specific interactions in the active site.

It is important to note that these are hypothetical applications based on the chemical structure, and extensive biological evaluation would be required to validate any therapeutic potential.

Safety and Handling

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a fascinating molecule with a unique combination of a furan core and multiple nitrile functionalities. While detailed experimental data and specific applications are currently limited in the public domain, its structural features strongly suggest its potential as a valuable building block in both materials science and medicinal chemistry. The proposed synthetic route provides a viable pathway for its preparation, enabling further investigation into its properties and potential applications. As research into novel heterocyclic scaffolds continues to expand, compounds like this may play a crucial role in the development of next-generation technologies and therapeutics.

References

-

Bhuiyan, M. D. H., Gainsford, G. J., Kay, A., & Anderson, J. (2013). 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1365–o1366. Available from: [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 108-119. Available from: [Link]

-

ChemBK. 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile. (2024-04-09). Available from: [Link]

-

PubChem. 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile. Available from: [Link]

-

J&K Scientific. 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile. Available from: [Link]

-

The Good Scents Company. 3,5,5-trimethyl-2(5H)-furanone. Available from: [Link]

-

Bhuiyan, M. D. H., Gainsford, G. J., Kay, A., & Anderson, J. (2013). 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. ResearchGate. Available from: [Link]

-

Al-Azmi, A. (2019). The Chemistry of Malononitrile and its derivatives. ResearchGate. Available from: [Link]

-

Canonne, P., Akssira, M., & Lemay, G. (1983). Short synthesis of the seed germination inhibitor 3,4,5-trimethyl-2(5H)-furanone. Tetrahedron Letters, 24(17), 1907-1910. Available from: [Link]

-

ResearchGate. Application of furan derivative in medicinal field. Available from: [Link]

-

Singh, S., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Mini-Reviews in Medicinal Chemistry, 24. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 3(2H)-furanones. Available from: [Link]

-

Organic Syntheses. 3-methyl-2(5h)-furanone. Available from: [Link]

-

World Journal of Pharmaceutical Research. Pharmacological activity of furan derivatives. (2024-12-10). Available from: [Link]

-

Orient J Chem. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

-

SciSpace. Malononitrile: A Versatile Active Methylene Group. Available from: [Link]

-

MDPI. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. (2024-06-12). Available from: [Link]

Sources

- 1. 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile | C11H9N3O | CID 9990345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. wisdomlib.org [wisdomlib.org]

- 5. orientjchem.org [orientjchem.org]

- 6. 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile 97% | CAS: 171082-32-9 | AChemBlock [achemblock.com]

- 7. chembk.com [chembk.com]

- 8. 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short synthesis of the seed germination inhibitor 3,4,5-trimethyl-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Technical Guide: 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile (TCF)

Executive Summary

This guide analyzes the structural and synthetic parameters of 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile , commonly designated in literature as the TCF (Tricyanofuran) Acceptor .

As a hyper-electron-deficient moiety, the TCF core is a critical building block in the design of "push-pull" chromophores. While originally developed for nonlinear optics (NLO) and organic photovoltaics (OPV), its utility has shifted significantly toward bio-imaging and drug development . Its ability to facilitate Intramolecular Charge Transfer (ICT) makes it an ideal scaffold for Near-Infrared (NIR) fluorescent probes used in tracking cellular viscosity, reactive oxygen species (ROS), and enzymatic activity.

Part 1: Structural Anatomy & Electronic Theory

The TCF molecule (

The "Push-Pull" Architecture

In functional applications, TCF is rarely used in isolation. It serves as the "Pull" (Acceptor) unit connected to a "Push" (Donor) unit via a

-

Electronic Withdrawal: The dicyanomethylene group (

) at the C2 position and the cyano group at C3 exert a massive inductive (-I) and mesomeric (-M) effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. -

Solubility & Sterics: The gem-dimethyl groups at C5 are structurally critical. They disrupt

-

Structural Specifications

| Parameter | Specification | Functional Role |

| Core Scaffold | 2,5-dihydrofuran | Provides planar conjugation pathway. |

| C2 Substituent | Dicyanomethylene | Primary electron acceptor site; induces quinoid character. |

| C3 Substituent | Cyano (-CN) | Secondary acceptor; stabilizes the LUMO. |

| C4 Substituent | Methyl (-CH3) | Steric modulator; prevents nucleophilic attack at the ring. |

| C5 Substituent | gem-Dimethyl | Solubility enhancer; prevents intermolecular aggregation. |

Part 2: Synthetic Pathways

The synthesis of the TCF core is a robust, self-validating protocol relying on the Knoevenagel condensation followed by intramolecular cyclization.

The Two-Step One-Pot Protocol

Reagents: 3-Hydroxy-3-methyl-2-butanone, Malononitrile, Sodium Ethoxide (catalyst), Ethanol.

Mechanism:

-

Condensation: The first equivalent of malononitrile condenses with the ketone carbonyl.

-

Cyclization: The intermediate undergoes nucleophilic attack by the hydroxyl oxygen on the nitrile carbon.

-

Elimination: A second condensation occurs at the activated position to install the dicyanomethylene group.

Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation from precursors to the final TCF acceptor.

Figure 1: Synthetic pathway for the TCF acceptor via base-catalyzed condensation and cyclization.

Part 3: Applications in Bio-Imaging & Drug Development[1]

While TCF is an "acceptor," its relevance to drug development lies in its role as a responsive fluorophore . Researchers utilize TCF-based probes to detect pathological changes in cellular environments.

Mechanism of Sensing (ICT)

TCF probes operate via Intramolecular Charge Transfer (ICT) .

-

State A (Normal): Strong electron flow from Donor to TCF Acceptor

Red-shifted fluorescence (NIR emission). -

State B (Reacted): If the Donor reacts with a target (e.g., ROS or

), the electron donation is blocked. The ICT is disrupted, causing a "Blue Shift" or fluorescence quenching.

Target Analytes:

-

Viscosity: TCF molecular rotors increase fluorescence intensity in viscous environments (e.g., Alzheimer's plaques).

-

Hypoxia: Nitro-reductase sensitive donors coupled to TCF detect low-oxygen tumor environments.

Signal Transduction Diagram

Figure 2: Intramolecular Charge Transfer (ICT) mechanism in TCF-based bio-probes.

Part 4: Experimental Protocols

Synthesis of TCF Acceptor

Safety: Malononitrile is toxic. All operations must be performed in a fume hood.

-

Preparation: In a dry 250 mL round-bottom flask, dissolve malononitrile (6.6 g, 100 mmol) in anhydrous ethanol (40 mL).

-

Addition: Add 3-hydroxy-3-methyl-2-butanone (5.1 g, 50 mmol) dropwise at 0°C.

-

Catalysis: Add a catalytic amount of sodium ethoxide (0.5 mL of 1M solution) or piperidine (5 drops).

-

Reaction: Stir the mixture at room temperature for 30 minutes, then reflux for 4 hours. The solution will turn dark red/brown.

-

Work-up: Cool to room temperature. The product often precipitates. If not, remove solvent under reduced pressure and recrystallize from ethanol/water.

-

Yield: Typical yield is 60-75%.

Characterization Data (Validation)

To verify the structure, compare obtained spectra against these standard values:

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | gem-Dimethyl protons (C5) | |

| Methyl group on double bond (C4) | ||

| IR Spectroscopy | 2210 - 2230 | Strong -CN stretch (Nitrile) |

| Melting Point | 198 - 200 °C | Indicates high purity |

| Appearance | Yellow to Orange solid | Crystalline form |

References

-

Melikian, G. et al. (1995). Synthesis of new 2-dicyanomethylene-2,5-dihydrofuran derivatives. Synthetic Communications.

-

Liao, Y. et al. (2005). Design and Synthesis of Chromophores with Enhanced Electro-optic Properties. Journal of the American Chemical Society.

-

Anderson, J. et al. (2013).[1] 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile.[1][2] Acta Crystallographica Section E.

-

Chen, X. et al. (2016). Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics.[3][4][5] Chemical Society Reviews.

-

Yang, Z. et al. (2013). Near-Infrared Fluorescent Probes for Bioimaging and Biosensing.[6] Chemical Society Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epruibiotech.com [epruibiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile (TCF Acceptor)

Topic: 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

The molecule 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile , commonly referred to in literature as the TCF acceptor or TCF-OH precursor , represents a critical class of electron-deficient heterocycles used extensively in the design of "push-pull" chromophores. Its rigid, planar furan backbone and high electron affinity make it an ideal acceptor moiety for Intramolecular Charge Transfer (ICT) systems.

In drug discovery and chemical biology, TCF derivatives are not typically used as active pharmaceutical ingredients (APIs) but are indispensable as near-infrared (NIR) fluorescent scaffolds . They enable the design of activatable probes for detecting reactive oxygen species (ROS), biological thiols, and enzymatic activity (e.g., nitroreductase) in deep-tissue imaging, owing to their high photostability and large Stokes shifts.

Physicochemical Characterization

The precise molecular weight and structural constants are foundational for stoichiometric calculations in probe synthesis.

Core Properties Table[1]

| Property | Value | Notes |

| IUPAC Name | 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)propanedinitrile | Often cited as 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran |

| Common Name | TCF Acceptor; TCF-CH3 | "TCF" refers to Tricyanofuran |

| Molecular Formula | C₁₁H₉N₃O | |

| Molecular Weight | 199.21 g/mol | Monoisotopic Mass: 199.07 g/mol |

| CAS Number | 171082-32-9 | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 201–205 °C | High thermal stability due to extended conjugation |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Acetonitrile | Poor solubility in water/hexane |

| Absorption ( | ~360 nm (in MeOH) | Shifts to NIR (600–750 nm) upon conjugation with donors |

Structural Analysis & Electronic Signature

The TCF core derives its potency from the tricyanovinyl-like electronic pull.

-

Acceptor Strength: The three cyano groups (-CN) and the furan oxygen create a highly electron-deficient center.

-

Hyperconjugation: The gem-dimethyl group at the C5 position prevents aromatization, locking the molecule in a quinoid-like 2-ylidene form. This forces planarity and enhances electron delocalization when conjugated to a donor at the methyl (C4) position.

Synthesis Protocol (Self-Validating)

Objective: Synthesis of the TCF core from commercially available precursors via a Knoevenagel condensation/cyclization cascade.

Reaction Overview:

Experimental Procedure

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive steps.

-

Reagents:

-

3-Hydroxy-3-methyl-2-butanone (10 mmol, 1.02 g)

-

Malononitrile (22 mmol, 1.45 g) [2.2 equiv]

-

Sodium Ethoxide (NaOEt) or Piperidine (Catalytic amount)

-

Ethanol (Absolute, 20 mL)

-

-

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve malononitrile (22 mmol) in absolute ethanol (15 mL).

-

Addition: Add 3-hydroxy-3-methyl-2-butanone (10 mmol) dropwise to the stirring solution at room temperature.

-

Catalysis: Add the base catalyst (e.g., 5 drops of piperidine or 0.5 mL of 1M NaOEt in EtOH).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 4–6 hours. The solution will typically turn from colorless to yellow/orange.

-

Monitoring: Monitor via TLC (SiO₂, 5% MeOH in DCM). The product spot will be distinct from the starting malononitrile.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure to ~5 mL and cool in an ice bath.

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary to obtain white/yellow needles.

-

-

Validation Checkpoint:

-

¹H NMR (400 MHz, CDCl₃):

2.38 (s, 3H, -CH₃ on C4), 1.62 (s, 6H, gem-dimethyl). -

Absence of OH: IR spectrum should show strong nitrile stretches (~2220 cm⁻¹) and lack broad OH bands, confirming cyclization.

-

Applications in Drug Discovery & Bio-Sensing

While not a drug itself, the TCF scaffold is a "privileged structure" in the development of activatable fluorescent probes for pharmacological screening.

A. Mechanism of Sensing (ICT Modulation)

The TCF unit acts as the electron acceptor (A).[1][2] When coupled to an electron donor (D) (e.g., a phenol or aniline derivative) via a

-

State 1 (Quenched/Blue-shifted): If the donor is "masked" (e.g., by a specific enzyme substrate or a reactive group), the ICT is weak.

-

State 2 (Active/Red-shifted): Upon reaction with the target analyte (e.g., cleavage of an ester by an esterase), the donor strength increases, restoring strong ICT and resulting in a bathochromic shift (Turn-On fluorescence).

B. Key Analyte Targets

-

Carbon Monoxide (CO): TCF-ether probes utilize palladium-mediated cleavage to detect CO in living cells, avoiding interference from albumin (BSA).

-

Nitroreductase (NTR): Used to detect hypoxic tumors or bacterial infections. The TCF probe is reduced by NTR, triggering a fluorescence change.

-

Viscosity (Molecular Rotors): The rotation of the TCF group relative to the donor is restricted in viscous environments (e.g., cell membranes, amyloid plaques), leading to increased fluorescence lifetime.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the electronic "Push-Pull" activation mechanism used in probe design.

Figure 1: Logical flow from chemical synthesis of the TCF core to its functional application in activatable fluorescent sensing.

References

-

Synthesis & Properties

- Liao, C., et al. (2005). "Novel tricyanofuran-containing high-hyperpolarizability chromophores.

-

PubChem Compound Summary for CID 9990345. National Center for Biotechnology Information (2025). Link

-

Fluorescent Probe Applications

-

Wang, Y., et al. (2022).[3] "A TCF-Based Carbon Monoxide NIR-Probe without the Interference of BSA and Its Application in Living Cells." Molecules. Link

-

Gwynne, L., et al. (2021).[4] "A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species."[5] Chemical Communications. Link

-

-

Commercial Sources & Data Verification

Sources

- 1. A TCF-Based Carbon Monoxide NIR-Probe without the Interference of BSA and Its Application in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A TCF-Based Carbon Monoxide NIR-Probe without the Interference of BSA and Its Application in Living Cells | MDPI [mdpi.com]

- 3. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile | C11H9N3O | CID 9990345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile | 171082-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Monograph: 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile (TCF Acceptor)

This technical monograph provides an in-depth analysis of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile , commonly referred to in materials science as the TCF Acceptor .

This guide is structured for researchers in organic electronics and medicinal chemistry, moving beyond standard SDS data to include mechanistic safety insights, handling protocols, and application logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The TCF acceptor is a hyper-conjugated electron-deficient furan derivative. Its rigid planarity and strong electron-withdrawing capability make it a critical building block for "push-pull" chromophores used in non-linear optics (NLO) and organic photovoltaics.

Core Data Table[2]

| Parameter | Specification |

| Common Name | TCF Acceptor; TCF-1 |

| IUPAC Name | 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile |

| CAS Registry Number | 171082-32-9 |

| Molecular Formula | |

| Molecular Weight | 199.21 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 201.0 – 205.0 °C (Sharp transition indicates purity) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |

| Electronic Character | Strong Electron Acceptor (LUMO localized on dicyanovinyl) |

Hazard Identification & Safety Architecture

While standard Safety Data Sheets (SDS) list codes, this section explains the causality of these hazards based on the molecule's functional groups.

Mechanistic Hazard Analysis

-

Acute Toxicity (Oral/Dermal/Inhalation): The molecule contains three nitrile (-CN) groups. While the furan ring stabilizes the structure, metabolic breakdown (oxidative metabolism) can potentially release cyanide ions (

), leading to histotoxic hypoxia. -

Skin/Eye Irritation: The electron-deficient nature of the alkene bridge makes it a Michael acceptor, capable of alkylating biological nucleophiles (e.g., cysteine residues in proteins), causing contact dermatitis or mucosal irritation.

GHS Classification & Response Matrix[10][11]

| Hazard Code | Description | Physiological Logic |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] | Potential for nitrile metabolism; systemic toxicity. |

| H315 | Causes skin irritation.[2] | Electrophilic attack on dermal proteins. |

| H319 | Causes serious eye irritation.[2] | Mucosal membrane sensitivity to fine particulates. |

| H335 | May cause respiratory irritation.[2][3] | Inhalation of dust triggers inflammatory response. |

Operational Protocols: Handling & Storage[1][11][14]

To maintain scientific integrity, the compound must be handled to prevent degradation (hydrolysis/oxidation) and ensure user safety.

A. Storage Protocol (The "Cold-Dark-Inert" Rule)

The TCF acceptor contains a reactive exocyclic double bond susceptible to oxidative degradation and UV-induced isomerization.

-

Temperature: Store at < 15°C (Refrigerator/Freezer).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen). Air sensitivity is moderate, but long-term exposure leads to yellow-to-brown degradation.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

B. Self-Validating Purity Check

Before using TCF in synthesis, validate its quality:

-

Visual Inspection: Pure TCF is white/pale yellow.[1] Dark orange/brown indicates significant degradation (ring opening or polymerization).

-

Melting Point Test: A depressed melting point (< 198°C) or wide range (> 2°C) confirms impurities.

C. Handling Workflow Diagram

The following Graphviz diagram outlines the safe handling lifecycle, emphasizing containment and waste segregation.

Figure 1: Operational lifecycle for TCF handling. Note the equilibration step to prevent condensation.

Technical Application: The "Push-Pull" Logic

The TCF acceptor is utilized primarily to synthesize Donor-

Mechanism of Action[1][12][14]

-

Donor (D): Electron-rich moiety (e.g., amine, thiophene) pushes electrons.

- -Bridge: Conjugated system allows electron flow.

-

TCF Acceptor (A): The dicyanovinyl and furan ring pull electrons, lowering the LUMO energy level.

This interaction creates a low bandgap, shifting absorption into the Near-Infrared (NIR) region, which is vital for deep-tissue bio-imaging.

Figure 2: The D-

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate nitrile-related toxicity.[2][3]

-

Inhalation: Evacuate to fresh air immediately. If breathing is labored, administer oxygen.[2] Alert medical personnel to potential nitrile exposure.

-

Skin Contact: Wash with soap and copious water for 15 minutes. Remove contaminated clothing.[4][5] Isolate clothing in a sealed bag.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[4][5]

-

Ingestion: Do NOT induce vomiting unless instructed by poison control. Rinse mouth with water.[5]

References

-

PubChem. (2025). Compound Summary: 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile.[1][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, optical and electrochemical properties of a series of push-pull dyes based on the TCF acceptor. Retrieved from [Link]

Sources

- 1. 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile | 171082-32-9 | TCI AMERICA [tcichemicals.com]

- 2. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Malononitrile [cdc.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile | 171082-32-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile | C11H9N3O | CID 9990345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. mdpi.com [mdpi.com]

Technical Whitepaper: Advanced Handling and Stability Protocols for TCF-Based Chromophores

Executive Summary

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile (commonly referred to as the TCF acceptor ) is a high-performance electron-deficient building block critical to the synthesis of non-linear optical (NLO) chromophores and organic photovoltaic (OPV) acceptors. Its hyper-conjugated tricyanofuran scaffold imparts exceptional electron-withdrawing strength, enabling the push-pull intramolecular charge transfer (ICT) required for high hyperpolarizability and tunable bandgaps.

However, the very electronic deficiency that defines its utility renders it susceptible to specific degradation pathways—primarily nucleophilic attack and photo-oxidative cleavage—that are often overlooked in standard organic synthesis. This guide outlines a self-validating handling protocol designed to maintain material integrity from storage to device fabrication, ensuring reproducibility in high-stakes electronic applications.

Physicochemical Profile

Understanding the physical baseline of the TCF acceptor is the first step in quality control. Deviations from these parameters are immediate indicators of degradation.

| Property | Specification | Operational Note |

| CAS Number | 171082-32-9 | |

| Molecular Formula | C₁₁H₉N₃O | |

| Molecular Weight | 199.21 g/mol | |

| Appearance | White to pale yellow crystalline powder | Critical: Darkening to orange/brown indicates extensive oxidation or hydrolysis.[1] |

| Melting Point | 201°C – 205°C | Sharp transition required. Broadening (>2°C range) suggests impurity. |

| Solubility | Soluble: DCM, CHCl₃, Acetone, DMSOInsoluble: Water, Hexanes, Alcohols (Cold) | Use cold ethanol/methanol for recrystallization/washing. |

| Electronic Character | Strong Electron Acceptor | High electron affinity; vulnerable to nucleophiles. |

Stability Mechanisms & Degradation Logic[2]

To handle TCF scientifically, one must understand why it fails. The molecule contains two primary vectors of instability: the dicyanovinyl group and the furan ring .

The Hydrolysis Vector

The exocyclic double bond connecting the dicyanomethylene group is highly electrophilic. In the presence of moisture and trace base (even basic impurities on glass surfaces), water can attack this position via a Michael-type addition, leading to the retrograde Knoevenagel reaction. This cleaves the acceptor, destroying the conjugated system and rendering the material electronically dead.

The Photo-Oxidation Vector

As a conjugated system, TCF can sensitize the formation of singlet oxygen (

Visualization of Degradation Pathways

Figure 1: Mechanistic pathways for TCF degradation. Note that moisture attacks the exocyclic alkene, while photo-oxidation targets the furan ring.

Storage Protocols

Based on the degradation logic above, the following storage hierarchy is mandatory for maintaining reagent grade >98%.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion prevents the photo-oxidative pathway.

-

Temperature: 4°C (Refrigerated) is sufficient for active stocks (used weekly). -20°C (Freezer) is required for long-term archival (>1 month). Cold retards the kinetics of any trace hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps. The amber glass filters UV radiation; Teflon prevents leaching of plasticizers (which can be nucleophilic) into the solid.

-

Desiccation: Secondary containment in a desiccator or a jar with activated silica gel is critical to starve the hydrolysis pathway.

Operational Handling: A Self-Validating Workflow

Do not blindly trust the label purity. Use this workflow to validate the material before committing it to expensive synthesis or device fabrication.

Step 1: The Visual & Solubility Check (Pass/Fail)

-

Action: Dissolve ~5 mg in 1 mL of DCM.

-

Validation: The solution should be clear and colorless to pale yellow.

-

Failure Mode: Turbidity suggests hydrolysis products (insoluble amides). Dark orange/brown color suggests oxidation. If failed, repurify.

Step 2: Purification (If required)

-

Method: Recrystallization is superior to chromatography for TCF to avoid silica-induced hydrolysis.

-

Protocol:

-

Dissolve crude TCF in minimum boiling Ethanol/Acetonitrile (9:1).

-

Hot filter through a 0.2 µm PTFE syringe filter to remove insoluble oxides.

-

Allow to cool slowly to room temperature, then 4°C.

-

Collect crystals via vacuum filtration; wash with cold Hexane.

-

Dry under high vacuum for 12 hours to remove trace solvent lattice traps.

-

Step 3: The "Purity Chain of Custody"

When transferring TCF for device fabrication (e.g., spin coating), follow this logic flow to ensure no contamination is introduced.

Figure 2: Operational workflow. Note the critical step of warming to room temperature before opening to prevent condensation-induced hydrolysis.

Safety & Emergency Response (HSE)

While TCF is a stable organic solid, the presence of nitrile groups requires specific safety considerations.

-

Cyanide Potential: Under extreme thermal decomposition or strong acidic hydrolysis, nitrile groups can liberate HCN. While rare in standard handling, avoid contact with strong acids (e.g., conc. HCl, H₂SO₄) unless in a controlled, vented reaction.

-

PPE: Standard Nitrile gloves (0.11 mm) provide adequate protection against the solid. Double glove if handling solutions in penetrating solvents like DMSO or DCM.

-

Spill Cleanup:

-

Solid: Sweep up carefully to avoid dust generation. Place in a sealed container.

-

Solution: Absorb with sand or vermiculite. Do not use bleach (hypochlorite) immediately as it may react exothermically with the organic solvent; use standard organic waste disposal.

-

References

-

PubChem. Compound Summary for CID 9990345: 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile. National Library of Medicine. Retrieved from [Link]

Sources

Determining the Aqueous and Organic Solubility of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile. In the absence of established public data, this document outlines the theoretical considerations and provides detailed, field-proven experimental protocols for the empirical determination of its thermodynamic solubility. We will delve into the rationale behind experimental design, from solvent selection to the development of robust analytical methods for quantification, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Critical Role of Solubility

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a complex heterocyclic compound featuring multiple nitrile groups. While its specific applications are proprietary, its structural motifs are common in medicinal chemistry. Understanding its solubility is a non-negotiable first step in preclinical development. Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, which can lead to variable therapeutic responses and potential drug failure.[1] Therefore, a precise and early characterization of the solubility profile in various physiologically and industrially relevant solvents is paramount.

This guide will provide the necessary protocols to establish the equilibrium (thermodynamic) solubility of this compound, which represents the true saturation point of the solute in a solvent under specific conditions and is the most consistent and reliable measure for physicochemical characterization.[3]

Physicochemical Properties and Structural Analysis

Before embarking on experimental determination, a thorough analysis of the known properties of the target compound provides the foundation for a logical experimental design.

Table 1: Known Physicochemical Properties of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

| Property | Value / Description | Source |

| IUPAC Name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | [4] |

| CAS Number | 171082-32-9 | [4] |

| Molecular Formula | C₁₁H₉N₃O | [4] |

| Molecular Weight | 199.21 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 201.0 to 205.0 °C | |

| Structure | (See Figure 1) | [4] |

Figure 1: Chemical Structure of the target compound.

Causality of Structural Features on Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The structure of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile presents a balance of polar and non-polar characteristics:

-

Polar Moieties : The molecule contains three nitrile (-C≡N) groups and a furan oxygen atom. These are polar, electronegative groups capable of dipole-dipole interactions and potentially acting as hydrogen bond acceptors.

-

Non-Polar Moieties : The trimethyl-substituted furan ring and the overall carbon backbone contribute to the molecule's lipophilicity.

Predicted Solubility Behavior:

-

Aqueous Solubility : The presence of multiple polar nitrile groups suggests some potential for aqueous solubility. However, the largely non-polar hydrocarbon framework will likely limit this significantly. We can hypothesize that it will be poorly soluble in water.

-

Organic Solubility : The parent furan ring is known to be soluble in common organic solvents like acetone, ether, and ethanol.[1] Similarly, the malononitrile component is soluble in acetone and benzene.[5] Therefore, it is highly probable that the target compound will exhibit good solubility in a range of polar aprotic and some polar protic organic solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable and widely accepted method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[3][6][7] This method ensures that equilibrium is reached between the undissolved solid and the saturated solution.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow it to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a validated analytical method.[6][7] The time required to reach equilibrium can vary but is often established when multiple measurements at different time points yield the same concentration.[7]

Mandatory Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. The visual confirmation of excess solid at the end of the experiment is a critical checkpoint to ensure saturation was achieved.

-

Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile into a series of 2 mL glass vials. The key is to add an amount that will be in clear excess of what is expected to dissolve.[7]

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.

-

-

Solvent Selection (Rationale):

-

Aqueous Buffer (pH 7.4): To simulate physiological conditions relevant for oral absorption.

-

Ethanol: A common, polar protic solvent used in formulations.

-

Acetone: A polar aprotic solvent, predicted to be effective based on furan and malononitrile solubility.[1][5]

-

Acetonitrile: A common solvent in analytical chemistry, particularly for HPLC.

-

Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent, often used to create high-concentration stock solutions.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance).

-

Agitate the samples for a minimum of 24 hours. For robust thermodynamic solubility, it is recommended to take samples at 24 and 48 hours to confirm that the concentration has plateaued, indicating equilibrium.[3]

-

-

Phase Separation:

-

After the equilibration period, visually inspect each vial to confirm that a solid excess of the compound remains. This is a critical validation step.[6]

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Alternatively, filter the suspension using a chemical-resistant syringe filter (e.g., 0.22 µm PVDF or PTFE).

-

-

Sample Preparation for Analysis:

-

Carefully pipette a known aliquot of the clear supernatant.

-

Dilute the aliquot with an appropriate solvent (typically the mobile phase for HPLC or the same solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantitative Analysis of Saturated Solutions

A validated, stability-indicating analytical method is required to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is the gold standard, while UV-Vis Spectroscopy offers a simpler, high-throughput alternative if the compound has a suitable chromophore and no interfering excipients are present.

Method 1: UV-Vis Spectroscopy

Expertise & Experience: UV-Vis is a rapid quantification method based on the Beer-Lambert law, where absorbance is directly proportional to concentration.[8][9] However, its utility depends on the compound possessing a significant UV absorbance away from any solvent cutoff. Given the conjugated system in the target molecule, it is likely to have a chromophore suitable for UV detection. Simple nitriles often do not absorb above 200 nm, but the extended conjugation in this molecule makes UV-Vis a viable option to explore.[10]

Protocol for UV-Vis Method Development and Quantification:

-

Determine Maximum Wavelength (λ_max):

-

Prepare a dilute solution of the compound in the chosen analytical solvent (e.g., ethanol or acetonitrile).

-

Scan the solution using a spectrophotometer from 200 to 400 nm to identify the wavelength of maximum absorbance (λ_max). This wavelength will provide the highest sensitivity.

-

-

Generate a Calibration Curve:

-

Prepare a high-concentration stock solution of the compound by accurately weighing a known amount and dissolving it in the analytical solvent.

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

-

Measure the absorbance of each standard at the predetermined λ_max.

-

Plot Absorbance vs. Concentration. A linear regression should yield an R² value > 0.99 for the method to be considered reliable.

-

-

Analyze Samples:

-

Measure the absorbance of the diluted supernatant from the solubility experiment.

-

Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Multiply by the dilution factor to determine the final solubility in the original solvent.

-

Method 2: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC offers superior specificity and is the preferred method, especially for complex matrices.[11][12] It separates the analyte of interest from any potential impurities or degradants before quantification. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule with this polarity profile.

Protocol for HPLC Method Development and Quantification:

-

Initial Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A common starting gradient is 10% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) or UV detector set at the λ_max determined previously.

-

Injection Volume: 10 µL.

-

-

Method Optimization:

-

Adjust the mobile phase gradient to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time (typically 3-10 minutes).

-

The purpose of the buffer (formic acid) is to ensure consistent ionization of the analyte, leading to reproducible retention times.[13]

-

-

Generate a Calibration Curve:

-

As with the UV-Vis method, prepare a stock solution and a series of at least five calibration standards.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot Peak Area vs. Concentration. A linear regression should yield an R² value > 0.99.

-

-

Analyze Samples:

-

Inject the diluted supernatant from the solubility experiment.

-

Use the calibration curve to determine the concentration in the diluted sample.

-

Multiply by the dilution factor to determine the final solubility.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 2: Example Solubility Data Table for 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Analytical Method |

| Aqueous Buffer (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | HPLC |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | HPLC |

Interpretation: The results will categorize the compound's solubility. For context in drug development, the Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[2][14] The experimentally determined aqueous solubility will be a key parameter for this classification.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Solubility | Dissolution | Bioavailability Enhancement CDMO. Retrieved from [Link]

-

PubChem. (n.d.). 2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile. Retrieved from [Link]

-

PubChem. (n.d.). Malononitrile. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Frontiers in Environmental Science. (2021). Simultaneous Detection of Nitrate and Nitrite Based on UV Absorption Spectroscopy and Machine Learning. Retrieved from [Link]

-

Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1035-1041. Retrieved from [Link]

-

SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]

-

ResearchGate. (2009). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

-

PharmaCores. (2023). HPLC analytical Method development: an overview. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Wasmund, K., D'Agostino, P. M., & Rittner, R. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PloS one, 15(9), e0238115. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Hovione. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

-

ResearchGate. (2023). HPLC method development and validation – An overview. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

Sources

- 1. Solubility | Dissolution | Bioavailability Enhancement CDMO [pharmacompass.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorelevant.com [biorelevant.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Developing HPLC Methods [sigmaaldrich.com]

- 14. longdom.org [longdom.org]

The TCF Paradigm: Synthesis and Impact of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Executive Summary & Molecular Profile

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile , widely recognized in the field of organic photonics as the TCF Acceptor (Tricyanofuran), represents a pivotal advancement in the design of hyperpolarizable organic materials.

Unlike its predecessors—such as dicyanovinyl or isophorone derivatives—TCF introduces a rigid, heterocyclic furan ring that locks the conjugation pathway. This structural rigidity significantly enhances thermal stability and electron-withdrawing strength, making it the "gold standard" electron acceptor (

Molecular Specifications

| Property | Specification |

| Common Name | TCF Acceptor (Tricyanofuran) |

| CAS Number | 171082-32-9 |

| Molecular Formula | |

| Molecular Weight | 199.21 g/mol |

| Melting Point | 201–205 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in DCM, Acetone, Acetonitrile; Insoluble in Water |

The Discovery Context: Solving the "Relaxation" Problem

In the late 1990s and early 2000s, the field of organic NLO faced a critical bottleneck. While open-chain polyenes exhibited high hyperpolarizability (

The discovery of the TCF moiety provided a solution through configurational locking . By embedding the polyene chain into a dihydrofuran ring, researchers achieved two simultaneous breakthroughs:

-

Linearization: The ring structure forces the

-electron bridge into a planar configuration, maximizing electron delocalization. -

Thermal Hardening: The bulky gem-dimethyl groups at the 5-position prevent π-stacking aggregation while maintaining solubility, a critical factor for processing chromophores into polymer matrices.

Synthetic Pathway & Mechanism

The synthesis of TCF is a classic example of convergent organic design, typically achieved via a two-step condensation-cyclization sequence. The most robust protocol, optimized from the works of Melikian et al. and later Liao et al., utilizes a "one-pot" approach to minimize isolation losses.

Core Reaction Logic

The synthesis relies on the reaction between 3-hydroxy-3-methyl-2-butanone and malononitrile in a 1:2 molar ratio.

Reagents:

-

Substrate: 3-hydroxy-3-methyl-2-butanone (Precursor A)

-

Active Methylene: Malononitrile (Precursor B)

-

Catalyst: Sodium Ethoxide (NaOEt) or Lithium Ethoxide (LiOEt)

-

Solvent: Ethanol (EtOH) or THF

Detailed Protocol (Self-Validating System)

-

Preparation of Alkoxide: Dissolve sodium metal (0.1 eq) in anhydrous ethanol under

atmosphere to generate fresh NaOEt. -

Primary Condensation: Add malononitrile (2.0 eq) to the base solution. Stir at 0°C for 15 minutes to ensure deprotonation.

-

Addition: Dropwise addition of 3-hydroxy-3-methyl-2-butanone (1.0 eq). The solution typically turns yellow/orange.

-

Cyclization (The Critical Step): Reflux the mixture for 2–4 hours. The mechanism involves an initial Knoevenagel condensation followed by an intramolecular nucleophilic attack by the second malononitrile equivalent on the ketone, resulting in ring closure and elimination of water.

-

Workup: Cool to room temperature. Pour into ice water. Acidify slightly with dilute HCl to precipitate the product.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Reaction Mechanism Visualization

The following diagram illustrates the transformation flow from precursors to the final locked heterocycle.

Figure 1: Step-wise synthetic logic for the TCF acceptor moiety.

Physicochemical Characterization (Validation)

To ensure the integrity of the synthesized TCF acceptor, the following spectroscopic signatures must be verified. This data serves as a "fingerprint" for quality control.

NMR & IR Fingerprints

| Method | Signal (ppm / cm⁻¹) | Assignment | Structural Validation |

| ¹H NMR | Gem-dimethyl ( | Confirms 5-position substitution | |

| ¹H NMR | Vinyl Methyl ( | Confirms 4-position substitution | |

| ¹³C NMR | Cyano groups ( | Presence of tricyano functionality | |

| FT-IR | ~2220–2230 cm⁻¹ | Strong, sharp peak confirms nitrile groups | |

| FT-IR | ~1600 cm⁻¹ | Confirms conjugated alkene system |

Interpretation: The presence of the singlet at 1.62 ppm is the critical "pass/fail" check. If this signal is split or shifted significantly, it indicates a failure in ring closure or the presence of open-chain byproducts.

Applications: The "Push-Pull" Architecture

The TCF molecule is rarely used in isolation; its primary utility is as the electron-deficient terminus of a Donor-

Mechanism of Action in NLO

In a D-

-

Ground State: The molecule is polarized.

-

Excited State: Upon light excitation, electron density shifts from the Donor (e.g., amine) to the TCF Acceptor.

-

Result: A massive change in dipole moment (

), leading to high macroscopic hyperpolarizability (

Figure 2: The role of TCF in D-Pi-A chromophore architecture.

Key Fields of Use

-

Electro-Optic Modulators: TCF-based polymers (e.g., CLD-1) enable bandwidths >100 GHz for fiber optic telecommunications.

-

Bio-Imaging: TCF derivatives serve as fluorescent probes for Reactive Oxygen Species (ROS) and viscosity mapping in live cells due to their sensitivity to environmental polarity.

-

Organic Photovoltaics (OPV): Used as non-fullerene acceptors to tune the bandgap of solar cells.

References

-

Melikian, G., et al. (1995). Synthesis of Substituted Dihydrofurans. Synthetic Communications. Link

-

Liao, Y., et al. (2005). Highly Efficient Synthesis of Tricyanofuran-Containing High-β Chromophores. Journal of Organic Chemistry. Link

-

Jen, A. K-Y., et al. (2002). High-Performance Polyquinolines with Tricyanofuran Acceptors. Macromolecules. Link

-

Wang, L., et al. (2019). Tricyanofuran-based near-infrared fluorescent probes. Dyes and Pigments.[1] Link

Sources

synthesis of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

An In-depth Technical Guide to the Synthesis of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Abstract

This technical guide provides a comprehensive overview of the , a highly functionalized furan derivative. This class of compounds, characterized by a dicyanomethylene acceptor group, is of significant interest in the fields of materials science and medicinal chemistry. This document outlines the theoretical basis for a proposed synthetic pathway, provides a detailed experimental protocol, and discusses the underlying reaction mechanisms. The content is structured to provide researchers, chemists, and drug development professionals with both the practical steps for synthesis and the causal logic behind the procedural choices, ensuring a blend of technical accuracy and field-proven insight.

Introduction and Significance

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile, also known as 3-Cyano-2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran, belongs to a family of electron-acceptor molecules built on a furan scaffold. The presence of three nitrile groups, including the potent dicyanomethylene (malononitrile) moiety, creates a highly electron-deficient π-system. Such "push-pull" chromophores are foundational in the development of non-linear optical (NLO) materials. While the direct applications of this specific molecule are not broadly documented, its structural motifs are common in compounds designed for advanced materials and as versatile intermediates in heterocyclic synthesis. This guide proposes a robust synthetic route based on established chemical principles for analogous structures.

Compound Profile

A summary of the key physicochemical properties of the target compound is presented below. This data is essential for characterization and handling.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | PubChem[2] |

| CAS Number | 171082-32-9 | TCI Chemicals[1] |

| Molecular Formula | C₁₁H₉N₃O | PubChem[2] |

| Molecular Weight | 199.21 g/mol | PubChem[2] |

| Appearance | White to light yellow crystalline powder | TCI Chemicals[1] |

| Melting Point | 201.0 – 205.0 °C | TCI Chemicals[1] |

| Purity | >98.0% (HPLC) | TCI Chemicals[1] |

Proposed Synthesis Pathway and Mechanism

The synthesis of the title compound can be logically achieved through a multi-component cascade reaction involving an α-hydroxyketone and an activated methylene compound. The proposed pathway is adapted from the reported synthesis of a structurally related diphenyl analog, which involves the condensation of a hydroxyketone precursor with malononitrile.[3][4]

Principle of the Reaction

The core of the synthesis involves a base-catalyzed reaction between 3-hydroxy-3-methylbutan-2-one (acetone alcohol) and malononitrile . The reaction likely proceeds through an initial Knoevenagel condensation, followed by an intramolecular Michael addition (cyclization), and subsequent condensation/rearrangement to yield the final product. Piperidine is proposed as a suitable base catalyst, as it is effective for Knoevenagel condensations while being mild enough to prevent unwanted side reactions.

Reaction Mechanism

The formation of the target molecule is a sophisticated process. The following diagram illustrates the proposed mechanistic steps, which represent a logical sequence of established organic reactions.

Caption: Proposed mechanistic pathway for the synthesis.

-

Step 1: Knoevenagel Condensation: The base deprotonates malononitrile, forming a nucleophilic carbanion. This anion attacks the carbonyl carbon of 3-hydroxy-3-methylbutan-2-one, followed by dehydration to yield an α,β-unsaturated dinitrile intermediate.[5]

-

Step 2: Intramolecular Cyclization: The tertiary hydroxyl group performs a conjugate addition (Michael addition) onto the newly formed electron-deficient double bond. This ring-closing step forms a substituted dihydrofuran ring, which is the core of the final product.

-

Step 3: Final Assembly & Aromatization: This is likely a complex sequence. The dihydrofuran intermediate may undergo oxidation (potentially by air over a long reaction time) and subsequent condensation with a second molecule of malononitrile at the 2-position, ultimately forming the stable, conjugated exocyclic double bond of the final product.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. It includes checkpoints and expected outcomes.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 3-hydroxy-3-methylbutan-2-one (≥98%) | 250 mL three-neck round-bottom flask |

| Malononitrile (≥99%) | Reflux condenser with drying tube (CaCl₂) |

| Piperidine (Reagent Grade) | Magnetic stirrer with heating mantle |

| Ethanol (Absolute) | Thermometer |

| Toluene | Separatory funnel |

| Hydrochloric Acid (2M) | Rotary evaporator |

| Saturated Sodium Bicarbonate Solution | Buchner funnel and filtration apparatus |

| Anhydrous Magnesium Sulfate | Thin Layer Chromatography (TLC) plates (Silica) |

| Silica Gel for Column Chromatography | Glassware for recrystallization |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 3-hydroxy-3-methylbutan-2-one (10.21 g, 0.1 mol) and malononitrile (15.85 g, 0.24 mol, 2.4 equivalents). Add 100 mL of absolute ethanol as the solvent.

-

Catalyst Addition: While stirring the mixture at room temperature, add piperidine (1.0 mL, ~0.01 mol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to reflux (approximately 80°C) using a heating mantle. Allow the reaction to proceed under reflux for 24 to 48 hours.

-

Self-Validation Checkpoint: Monitor the reaction's progress every 6-8 hours using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The starting ketone should gradually be consumed as a new, lower Rf spot corresponding to the product appears. The reaction is complete when the ketone spot is no longer visible.

-

-

Initial Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.

-

Liquid-Liquid Extraction: Dissolve the resulting dark, oily residue in 150 mL of toluene. Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 2M HCl (to remove piperidine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine.

-

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 10-15 minutes, then filter to remove the drying agent.

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude product, which should be a solid or semi-solid.

-

Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity).

-